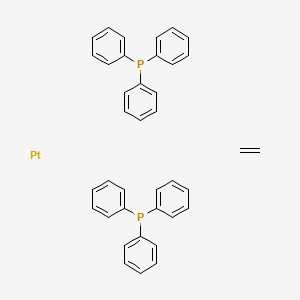
Reactive Red 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 24 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. It is known for its vibrant red color and strong chromaticity stability. This compound is also utilized in the printing and dyeing industries due to its ease of production and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Red 24 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond (-N=N-), which is characteristic of azo dyes .
Industrial Production Methods
In industrial settings, the production of Reactive Red 24 involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors, mixers, and filtration systems to ensure the purity and consistency of the dye. The final product is then dried and processed into a powder or liquid form for commercial use .
Chemical Reactions Analysis
Types of Reactions
Reactive Red 24 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: Substitution reactions can occur at the aromatic rings, where functional groups such as hydroxyl or amino groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used under acidic or basic conditions.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Aromatic carboxylic acids and phenols.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Reactive Red 24 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Reactive Red 24 involves its interaction with various molecular targets and pathways. The primary mechanism is the formation of covalent bonds with cellulosic fibers through the reactive groups present in the dye. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness . Additionally, the adsorption of Reactive Red 24 onto biochars is controlled by electrostatic interactions, pore filling, hydrogen bonding formation, and π–π interactions .
Comparison with Similar Compounds
Similar Compounds
Reactive Red 120: Another azo dye with similar applications but different chemical structure and properties.
Reactive Orange 16: A reactive dye used for similar purposes but with a different chromaticity and stability profile.
Reactive Blue 19: A widely used reactive dye with different spectral properties compared to Reactive Red 24.
Uniqueness
Reactive Red 24 is unique due to its strong chromaticity stability, ease of production, and wide range of applications in various industries. Its ability to form covalent bonds with cellulosic fibers makes it highly effective for textile dyeing, providing excellent wash and light fastness .
Properties
CAS No. |
12238-00-5 |
|---|---|
Molecular Formula |
C26H17ClN7O10S3.3Na |
Molecular Weight |
788.08 |
Synonyms |
C.I. Reactive red 24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)





![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)
